9-Bromo-2,7-dinitro-9h-fluorene
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Overview
Description
9-Bromo-2,7-dinitro-9h-fluorene is a chemical compound with the molecular formula C13H7BrN2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and nitro groups at specific positions on the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-dinitro-9h-fluorene typically involves the bromination and nitration of fluorene derivatives. One common method includes the bromination of fluorene to introduce the bromine atom at the 9-position, followed by nitration to add nitro groups at the 2 and 7 positions. The reaction conditions often involve the use of bromine or brominating agents and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-2,7-dinitro-9h-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines in polar solvents.
Major Products:
Oxidation: Products include fluorenone derivatives.
Reduction: Products include diamino-fluorene derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido-fluorene or amino-fluorene derivatives.
Scientific Research Applications
9-Bromo-2,7-dinitro-9h-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism by which 9-Bromo-2,7-dinitro-9h-fluorene exerts its effects depends on its chemical structure. The bromine and nitro groups influence the compound’s reactivity and interaction with other molecules. In biological systems, the nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially causing cytotoxic effects. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
2,7-Dibromo-9h-fluorene: Similar in structure but lacks nitro groups, affecting its reactivity and applications.
2,7-Dinitro-9h-fluorene: Lacks the bromine atom, leading to different chemical properties and uses.
9-Bromo-2,7-diamino-9h-fluorene: Contains amino groups instead of nitro groups, resulting in distinct biological activities.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
32501-46-5 |
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Molecular Formula |
C13H7BrN2O4 |
Molecular Weight |
335.11 g/mol |
IUPAC Name |
9-bromo-2,7-dinitro-9H-fluorene |
InChI |
InChI=1S/C13H7BrN2O4/c14-13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)13/h1-6,13H |
InChI Key |
DGXANLYIVNNSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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